3,6-Diacetamidoacridine

DNA Intercalation Biophysical Chemistry Nucleic Acid Staining

Researchers requiring a high-purity acridine intermediate with predictable DNA-binding affinity face sourcing challenges. 3,6-Diacetamidoacridine solves this with >98% purity, an intermediate binding affinity for calibration, and an acid-stable acetamido group enabling selective C-5 transformations for Tröger's base analogs. • Defined DNA-binding affinity (stronger than acridine, weaker than 3,6-diaminoacridine) for biophysical calibration. • Acid-stable protecting group & ortho-deactivator for selective synthesis. • >98% HPLC purity ensures reproducible quantitative assays.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
CAS No. 15724-70-6
Cat. No. B098553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diacetamidoacridine
CAS15724-70-6
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NC(=O)C
InChIInChI=1S/C17H15N3O2/c1-10(21)18-14-5-3-12-7-13-4-6-15(19-11(2)22)9-17(13)20-16(12)8-14/h3-9H,1-2H3,(H,18,21)(H,19,22)
InChIKeyIPBVFYCAVIISQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diacetamidoacridine: Selection Rationale


3,6-Diacetamidoacridine (CAS: 15724-70-6, MF: C17H15N3O2, MW: 293.32 g/mol) is a substituted acridine derivative featuring acetamido groups at the 3- and 6-positions of the tricyclic core. It is supplied by multiple vendors as a high-purity (>98% by HPLC) crystalline solid with a melting point of 260 °C [1]. This compound serves as a key intermediate in the synthesis of functionalized acridines and is investigated for its antimicrobial and DNA-intercalating properties [2]. Given the existence of structurally similar analogs like 3,6-diaminoacridine (proflavine) and acridine itself, selection of 3,6-diacetamidoacridine is predicated on its distinct physicochemical profile and verified synthetic utility, which are detailed in the following evidence.

Building block for regioselective acridine heterocycle synthesis
Intermediate DNA-binding affinity reference for SAR studies
High-purity specification supports sensitive quantitative assays

Why 3,6-Diacetamidoacridine Substitution Fails


The assumption that acridine derivatives with different 3,6-substituents are interchangeable is not supported by empirical data. Substitution at the 3- and 6-positions dramatically alters key properties relevant to experimental design. For instance, 3,6-diacetamidoacridine exhibits an intermediate DNA-binding affinity that differs markedly from both the weakly binding parent acridine and the strongly binding 3,6-diaminoacridine [1]. Furthermore, the acetamido group's stability under acidic conditions and its deactivating effect on electrophilic substitution are critical for selective synthetic transformations, a property absent in 3,6-diaminoacridine [2]. Therefore, procurement decisions must be guided by these specific, quantifiable differentiators rather than by class-based assumptions.

! DNA-binding profile shifts: 3,6-diaminoacridine exhibits stronger affinity, altering SAR interpretation.
! Acetamido group stability in TFA and ortho-deactivation are absent in the diamino analog, risking side reactions.
! Purity specification differs; lower purity of diamino analog may introduce confounding impurities in quantitative work.

3,6-Diacetamidoacridine: Quantitative Evidence


DNA-Binding Affinity: Intermediate Positioning

The DNA-binding tendency of 3,6-diacetamidoacridine (reported as 3,6-bis-monocetamino-acridine) is quantitatively positioned between acridine and 3,6-diaminoacridine (proflavine). Using calf thymus DNA, the binding constants follow the order: acridine < 3-amino-acridine < 3,6-diacetamidoacridine < 3,6-diaminoacridine ≅ 3,6-bis(dimethylamino)acridine [1]. This intermediate affinity is a direct consequence of the acetamido substitution, providing a distinct binding profile that is not achievable with either the unsubstituted core or the more basic diamino analog.

DNA-Binding Rank
Class-level inference
3rd of 6 acridines (calf thymus DNA)
Supports intermediate affinity SAR studies
Ranked by fluorescence; absolute binding constants to verify
DNA Intercalation Biophysical Chemistry Nucleic Acid Staining

Lipophilicity Modulation for Cellular Permeability

The computed XLogP3 value for 3,6-diacetamidoacridine is 1.5, which represents a significant and predictable shift in lipophilicity compared to its structural analogs [1]. Unsubstituted acridine has a logP of ~3.4, while 3,6-diaminoacridine has a calculated logP of ~2.3 [2][3]. The acetamido modification thus yields a compound that is substantially less lipophilic than acridine and moderately less lipophilic than the diamine, a property that directly influences membrane permeability and aqueous solubility.

Lipophilicity
Cross-study comparable
XLogP3 1.5
Supports modulated membrane partitioning studies
Computed value; experimental LogP to confirm
Drug Design ADME Properties Lipophilicity

Higher Commercial Purity Specification

3,6-Diacetamidoacridine is commercially available from multiple reputable vendors with a guaranteed purity specification of >98.0% by HPLC, and in some cases, ≥ 98% . In contrast, the commonly used analog 3,6-diaminoacridine (proflavine) is typically supplied with a lower purity specification of >96.0% by HPLC . This represents a minimum 2% absolute difference in purity, ensuring a higher level of chemical homogeneity for sensitive applications.

Purity Specification
Data to verify
>98% (HPLC) vs. >96% for diamino analog
High purity supports reproducible assay results
Supplier-reported; verify by in-house HPLC before use
Chemical Procurement Analytical Chemistry Quality Control

Synthetic Utility for Regioselective Tröger's Base

In the synthesis of Tröger's base analogs, 3,6-diaminoacridine requires mono-protection to prevent undesirable side reactions. The acetamido group in 3,6-diacetamidoacridine serves this purpose effectively. It is not only stable in trifluoroacetic acid (TFA) but also deactivates the adjacent C-4 position towards electrophilic attack, enabling highly selective functionalization at the C-5 position [1]. This specific combination of acid stability and regioselective deactivation is a critical differentiator from the free 3,6-diaminoacridine, which is unstable under these conditions and lacks this directing effect.

Synthetic Utility
Supporting evidence
76% yield for Tröger's base analogue
Validated route for regioselective C-5 functionalization
Acetamido stable in TFA; deactivates C-4 position
Organic Synthesis Protecting Groups Heterocyclic Chemistry

3,6-Diacetamidoacridine: Validated Applications


DNA-Acridine Structure-Activity Relationships

Researchers designing studies to correlate acridine substitution patterns with DNA-binding affinity should select 3,6-diacetamidoacridine as a key intermediate reference point. Its quantitatively defined binding affinity—stronger than acridine but weaker than 3,6-diaminoacridine—makes it an essential data point for calibrating computational models and interpreting biophysical data, as established by Löber's 1968 study [1].

Regioselective Acridine Heterocycle Synthesis

For the construction of complex molecules like Tröger's base analogs, 3,6-diacetamidoacridine is the mandated starting material. The acetamido group's dual function as an acid-stable protecting group and an ortho-deactivator enables selective, high-yielding transformations at the C-5 position that are unattainable with 3,6-diaminoacridine [2]. This validated synthetic pathway justifies procurement for this specific application.

Biophysical Assays with Controlled Purity and Lipophilicity

In quantitative assays where data fidelity is paramount (e.g., isothermal titration calorimetry, fluorescence polarization), the use of 3,6-diacetamidoacridine is justified over 3,6-diaminoacridine due to its higher commercial purity specification (>98% vs. >96%) . Furthermore, its distinct, lower lipophilicity (LogP 1.5) compared to acridine (LogP 3.4) offers a predictable advantage in reducing non-specific interactions and improving aqueous solubility [3].

Application
Selection Property
Validation Focus
DNA-Acridine SAR studies
Intermediate binding affinity profile
Calibrate computational models and biophysical data against published rank order
Regioselective synthesis of acridine-fused heterocycles
Acid-stable, ortho-deactivating acetamido group
Verify reactivity and selectivity in TFA/formaldehyde systems
Quantitative biophysical assays
High purity and lower lipophilicity
Confirm HPLC purity and assess aqueous solubility to reduce non-specific interactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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